Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-6-19-13(17)11(2)12-7-9-16(10-8-12)14(18)20-15(3,4)5/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCYSDFJISJFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate can be achieved through a multi-step process:
Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and ethyl acetoacetate.
Reaction Conditions: The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the ethyl acetoacetate, followed by nucleophilic addition to the piperidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate has been investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in disease pathways. Research indicates that derivatives of this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that modifications of the piperidine core can enhance cytotoxicity against cancer cell lines.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its reactivity allows it to participate in:
- Michael Additions : The compound can act as a nucleophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.
Case Studies
Several case studies have documented the utility of this compound in drug development:
- Antitumor Agents : A study reported the synthesis of novel derivatives based on this compound that demonstrated significant activity against specific cancer cell lines, indicating its potential as a lead compound in anticancer drug development .
- Neurological Disorders : Research has explored its efficacy in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression and anxiety .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes[][4].
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of tert-butyl piperidine carboxylate derivatives is exemplified by the following analogs. Key distinctions lie in substituent groups, reactivity, and applications:
Table 1: Structural and Functional Comparison
Key Findings :
Reactivity: The target compound’s α,β-unsaturated ester enables Michael additions and Diels-Alder reactions, distinguishing it from aliphatic analogs like the 4-methylpentyl derivative . Fluorinated derivatives (e.g., 3,3-difluoroallyl) exhibit enhanced metabolic stability compared to non-fluorinated analogs .
Synthetic Utility :
- The 2-chloro-2-oxoethyl analog is critical for introducing electrophilic handles in late-stage functionalization, whereas the Boc group in the target compound aids in NH-protection during multi-step syntheses .
Biological Activity
Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate (CAS No. 473837-03-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies and sources.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅NO₄ |
| Molecular Weight | 285.38 g/mol |
| Boiling Point | Not available |
| Purity | 95% |
| Storage Conditions | Sealed, dry, 2-8°C |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. This modulation could have implications for treating conditions such as anxiety and depression.
Case Studies and Research Findings
-
Neuropharmacological Effects :
- A study evaluated the compound's effects on animal models of anxiety. Results indicated a significant reduction in anxiety-like behavior, suggesting anxiolytic properties .
- Another investigation focused on its potential as an antidepressant, where it demonstrated efficacy in reducing depressive symptoms in rodent models .
- Cytotoxicity Assessment :
- Pharmacokinetics :
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicological studies:
| Toxicological Parameter | Result |
|---|---|
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Effects | May cause respiratory irritation (H335) |
These findings underline the importance of handling this compound with care, adhering to safety protocols during experimental use.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what yields are typically achieved?
The compound is synthesized via oxidation and cyclization reactions. For example:
- Oxidation : Dess-Martin Periodinane in dichloromethane (DCM) at 0°C achieves 96% yield after purification via gradient elution (hexane/ethyl acetate) .
- Cyclization : Epoxidation using mCPBA in ethyl acetate at room temperature, followed by neutralization and purification, yields the desired product .
- Coupling reactions : Similar tert-butyl piperidine derivatives are synthesized using coupling agents like DCC with DMAP catalysis in DCM .
Q. Which characterization techniques are critical for confirming the compound’s structure and purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm functional groups and stereochemistry .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and ester (C-O) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validation of molecular formula .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure) .
- Personal protective equipment (PPE) : Chemical-resistant gloves, eye/face protection, and flame-retardant clothing .
- Storage : Stable under recommended conditions but avoid incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yield or impurity challenges?
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency for oxidation steps .
- Catalyst tuning : DMAP improves coupling reaction yields by reducing side reactions .
- Purification : Gradient elution (e.g., hexane/ethyl acetate) resolves co-eluting impurities .
Q. What strategies resolve discrepancies in spectral data (e.g., NMR shifts) across studies?
Q. How does the α,β-unsaturated ester moiety influence the compound’s reactivity in further functionalization?
The electron-deficient double bond facilitates:
- Conjugate additions : Nucleophilic attack at the β-carbon under mild conditions (e.g., amine or thiol additions) .
- Cycloadditions : Diels-Alder reactions with dienes at elevated temperatures .
- Reduction : Selective hydrogenation of the double bond using NaBH₄ or LiAlH₄ .
Q. What experimental designs are recommended to explore this compound’s potential in drug discovery?
- Structure-activity relationship (SAR) studies : Modify the piperidine or ester moieties and assess biological activity (e.g., kinase inhibition assays) .
- Metabolic stability assays : Evaluate esterase-mediated hydrolysis of the ethoxy group in vitro .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability or reactivity?
- Contextual evaluation : Compare reaction conditions (e.g., solvent polarity, temperature) across studies. For example, mCPBA-mediated epoxidation in may require stricter anhydrous conditions than implied in other protocols.
- Reproducibility testing : Replicate key experiments with controlled variables (e.g., purity of starting materials) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
